molecular formula C17H15NO3 B4473423 6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one

6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one

Cat. No.: B4473423
M. Wt: 281.30 g/mol
InChI Key: LOFJYAYJWLVBBC-UHFFFAOYSA-N
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Description

6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and ethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Chroman-4-one derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, its ability to interact with cellular receptors can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-(4-methoxyphenyl)-4H-chromen-4-one
  • 6-amino-2-(4-hydroxyphenyl)-4H-chromen-4-one
  • 6-amino-2-(4-methylphenyl)-4H-chromen-4-one

Uniqueness

6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

6-amino-2-(4-ethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-13-6-3-11(4-7-13)17-10-15(19)14-9-12(18)5-8-16(14)21-17/h3-10H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFJYAYJWLVBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one
Reactant of Route 2
6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one
Reactant of Route 3
6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one
Reactant of Route 4
6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one
Reactant of Route 5
6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one
Reactant of Route 6
6-amino-2-(4-ethoxyphenyl)-4H-chromen-4-one

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